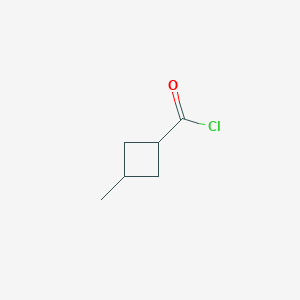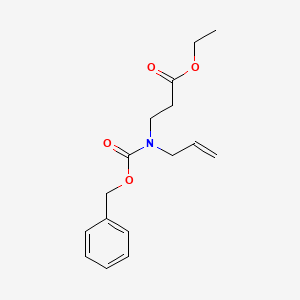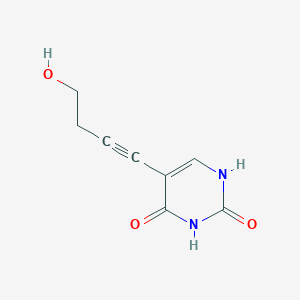
5-(4-hydroxybut-1-ynyl)-1H-pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-hydroxybut-1-ynyl)-1H-pyrimidine-2,4-dione is a heterocyclic compound that contains both pyrimidine and alkyne functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-hydroxybut-1-ynyl)-1H-pyrimidine-2,4-dione typically involves the reaction of a pyrimidine derivative with a suitable alkyne precursor. One common method is the Sonogashira coupling reaction, which involves the coupling of a halogenated pyrimidine with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base such as triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
5-(4-hydroxybut-1-ynyl)-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of 5-(4-oxobut-1-ynyl)-1H-pyrimidine-2,4-dione.
Reduction: Formation of 5-(4-hydroxybut-1-enyl)-1H-pyrimidine-2,4-dione or 5-(4-hydroxybutyl)-1H-pyrimidine-2,4-dione.
Substitution: Formation of derivatives such as 5-(4-chlorobut-1-ynyl)-1H-pyrimidine-2,4-dione.
科学的研究の応用
5-(4-hydroxybut-1-ynyl)-1H-pyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 5-(4-hydroxybut-1-ynyl)-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The alkyne group can also participate in click chemistry reactions, forming stable triazole linkages with azides.
類似化合物との比較
Similar Compounds
- 5-(4-hydroxybut-1-ynyl)-2,2’-bithiophene
- 5-(4-hydroxybut-1-ynyl)-2,4-dihydroxy-1H-pyrimidine
Uniqueness
5-(4-hydroxybut-1-ynyl)-1H-pyrimidine-2,4-dione is unique due to its combination of pyrimidine and alkyne functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
特性
分子式 |
C8H8N2O3 |
|---|---|
分子量 |
180.16 g/mol |
IUPAC名 |
5-(4-hydroxybut-1-ynyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H8N2O3/c11-4-2-1-3-6-5-9-8(13)10-7(6)12/h5,11H,2,4H2,(H2,9,10,12,13) |
InChIキー |
PCMOKWWPQIHIPM-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=O)NC(=O)N1)C#CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



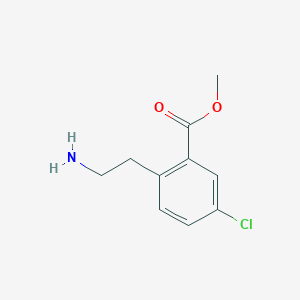
![4-amino-N-[1-(4-chloroanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13879443.png)
![7-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13879457.png)



![[1-(Propylamino)cyclopentyl]methanol](/img/structure/B13879474.png)
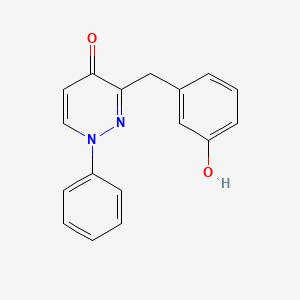
![2-[1-(3-bromo-5-chlorophenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B13879478.png)
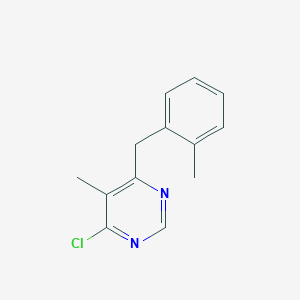
![4-[3-(Dimethylamino)propylamino]-3-nitrobenzenesulfonamide](/img/structure/B13879502.png)
